Methyl P-(4-aminophenyl)-N-1,3-thiazol-2-ylphosphonamidate
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Overview
Description
N-[(4-aminophenyl)-methoxy-phosphoryl]-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, an aminophenyl group, and a methoxy-phosphoryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-aminophenyl)-methoxy-phosphoryl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the aminophenyl group and the methoxy-phosphoryl moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of N-[(4-aminophenyl)-methoxy-phosphoryl]-1,3-thiazol-2-amine may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and controlling the reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-aminophenyl)-methoxy-phosphoryl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[(4-aminophenyl)-methoxy-phosphoryl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[(4-aminophenyl)-methoxy-phosphoryl]-1,3-thiazol-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminophenyl)-1,3-thiazol-2-amine: Lacks the methoxy-phosphoryl group.
N-(4-methoxyphenyl)-1,3-thiazol-2-amine: Lacks the aminophenyl group.
N-[(4-aminophenyl)-methoxy-phosphoryl]-1,3-oxazole-2-amine: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
N-[(4-aminophenyl)-methoxy-phosphoryl]-1,3-thiazol-2-amine is unique due to the presence of both the aminophenyl and methoxy-phosphoryl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
CAS No. |
7477-51-2 |
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Molecular Formula |
C10H12N3O2PS |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
N-[(4-aminophenyl)-methoxyphosphoryl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H12N3O2PS/c1-15-16(14,13-10-12-6-7-17-10)9-4-2-8(11)3-5-9/h2-7H,11H2,1H3,(H,12,13,14) |
InChI Key |
ADQCBFBZYMRZNR-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=CC=C(C=C1)N)NC2=NC=CS2 |
Origin of Product |
United States |
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